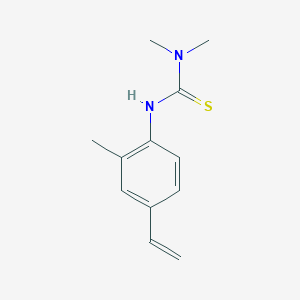![molecular formula C17H7N3O7 B14485368 1,2,3-Trinitro-11H-benzo[A]fluoren-11-one CAS No. 66062-38-2](/img/structure/B14485368.png)
1,2,3-Trinitro-11H-benzo[A]fluoren-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trinitro-11H-benzo[A]fluoren-11-one is a complex organic compound with the molecular formula C17H7N3O7 It is characterized by the presence of three nitro groups attached to a benzo[a]fluorenone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trinitro-11H-benzo[A]fluoren-11-one typically involves the nitration of 11H-benzo[a]fluoren-11-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trinitro-11H-benzo[A]fluoren-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride can be used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[a]fluorenone core.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzo[a]fluorenone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3-Trinitro-11H-benzo[A]fluoren-11-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.
Mécanisme D'action
The mechanism of action of 1,2,3-Trinitro-11H-benzo[A]fluoren-11-one involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and ability to form complexes with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
11H-Benzo[a]fluoren-11-one: The parent compound without nitro groups.
1,2,3-Trinitrobenzene: A simpler aromatic compound with three nitro groups.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with three nitro groups on a toluene core.
Uniqueness
1,2,3-Trinitro-11H-benzo[A]fluoren-11-one is unique due to its specific arrangement of nitro groups on the benzo[a]fluorenone core. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
66062-38-2 |
|---|---|
Formule moléculaire |
C17H7N3O7 |
Poids moléculaire |
365.25 g/mol |
Nom IUPAC |
1,2,3-trinitrobenzo[a]fluoren-11-one |
InChI |
InChI=1S/C17H7N3O7/c21-17-11-4-2-1-3-9(11)10-6-5-8-7-12(18(22)23)15(19(24)25)16(20(26)27)13(8)14(10)17/h1-7H |
Clé InChI |
CMAMBYMOMBNMPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C4=C(C(=C(C=C4C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


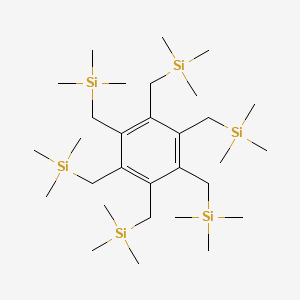
![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)
![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)

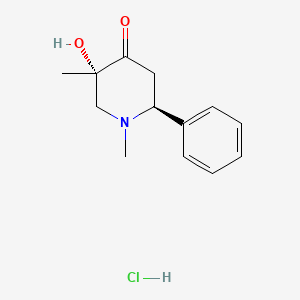
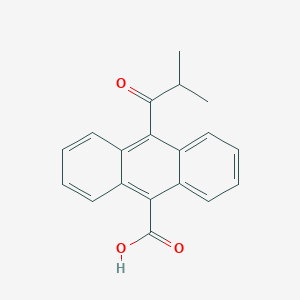
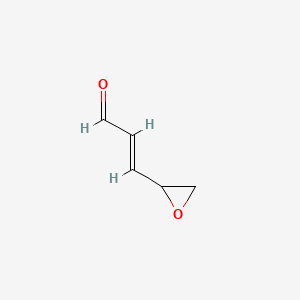
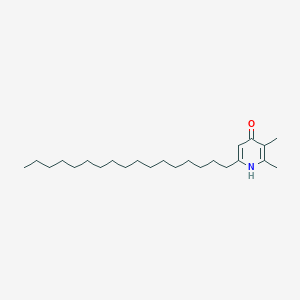
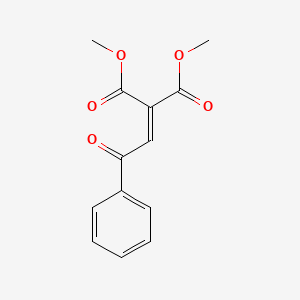
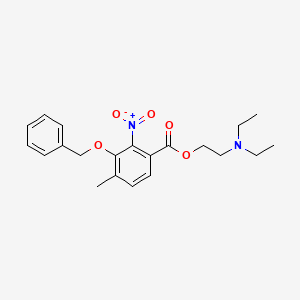
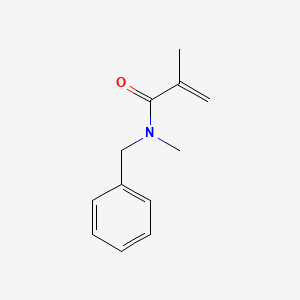
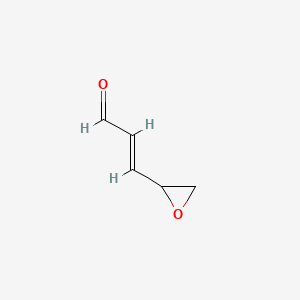
oxophosphanium](/img/structure/B14485371.png)
